Elucidating the Molecular Architecture of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
Elucidating the Molecular Architecture of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key chiral intermediate in the synthesis of various pharmacologically active compounds, including the M3 muscarinic receptor antagonist Solifenacin. This document details the analytical techniques and experimental data essential for confirming the chemical identity, purity, and absolute stereochemistry of this important building block.
Introduction
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (C₁₅H₁₅N, Molar Mass: 209.29 g/mol ) is a heterocyclic amine featuring a stereogenic center at the C1 position.[1] The precise three-dimensional arrangement of the phenyl and tetrahydroisoquinoline moieties is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives. Therefore, a rigorous structure elucidation process employing a suite of spectroscopic and analytical methods is imperative. This guide outlines the standard experimental workflows and expected data for confirming the structure of this compound.
Spectroscopic and Analytical Data
The structural confirmation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline relies on a combination of spectroscopic and analytical techniques. The following tables summarize the expected quantitative data. Note: While extensive efforts have been made to collate data specific to the (1R)-enantiomer, some of the following data is representative of the racemic or closely related N-substituted analogs due to the limited availability of a complete public dataset for the specific enantiomer. This is a common challenge in the documentation of synthetic intermediates.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| H-Ar (phenyl & isoquinoline) | 7.40 - 7.10 | m | - | 9H |
| H-1 | 5.54 | t | 7.2 | 1H |
| H-3 | 3.67 - 3.57 | m | - | 2H |
| H-4 | 3.10 - 3.04 | m | - | 1H |
| H-4' | 2.77 | dt | 16.1, 5.1 | 1H |
| NH | (broad signal, variable) | s | - | 1H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Assignment |
| C-Ar (quat.) | 148.5, 135.4, 133.0 | Aromatic |
| C-Ar (CH) | 129.6, 129.3, 128.2, 127.1, 126.8, 119.5, 115.2 | Aromatic |
| C-1 | 58.3 | CH |
| C-3 | 42.2 | CH₂ |
| C-4 | 26.6 | CH₂ |
Note: The ¹H and ¹³C NMR data presented are based on the closely related compound 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline and may show slight deviations for the title compound. The assignments are based on general chemical shift principles and 2D NMR correlations (COSY, HSQC, HMBC) would be required for unambiguous assignment.[2]
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ for C₁₅H₁₆N⁺ | 210.1283 |
| Found [M+H]⁺ | (To be determined) | |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 209 |
| Base Peak | m/z 132 | |
| Major Fragments | m/z 208, 132 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 2920 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~750, ~700 | Strong | Aromatic C-H Bend (monosubstituted & ortho-disubstituted) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate characterization of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
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¹³C NMR: A proton-decoupled experiment is conducted. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
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2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by 2-3 bonds, respectively.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for HRMS and a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization source for fragmentation analysis.
Sample Preparation:
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HRMS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is infused directly into the ESI source.
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EI-MS: A dilute solution of the sample in a volatile solvent is injected into the GC, which separates the compound before it enters the MS detector.
Data Acquisition:
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HRMS (ESI): Data is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.
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EI-MS: The mass spectrometer is set to scan a typical mass range (e.g., m/z 40-400) after electron ionization at 70 eV.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Methodology:
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound (often as a salt, e.g., hydrochloride) in a suitable solvent system.
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Data Collection: A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas. Diffraction data are collected by rotating the crystal in the X-ray beam.
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Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often using the Flack parameter. An X-ray diffraction study of the hydrochloride salt of the (+)-enantiomer has determined its absolute configuration to be S.[3] Consequently, the (1R)-enantiomer possesses the opposite configuration.
Visualization of Methodologies
The following diagrams illustrate the logical workflows for the key analytical methods used in the structure elucidation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Overall workflow for the synthesis and structure elucidation of the target molecule.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conclusion
The comprehensive structural elucidation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline necessitates a multi-technique analytical approach. While NMR and mass spectrometry are powerful tools for determining the compound's connectivity and molecular formula, single-crystal X-ray crystallography is indispensable for the unambiguous determination of its absolute stereochemistry. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to confidently verify the structure and purity of this vital chiral building block, ensuring the quality and stereochemical integrity of downstream synthetic products.
